(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid
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Overview
Description
(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenylacetic acid moiety. Key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenylacetic Acid Moiety: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of an amide bond between the quinazolinone core and phenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of target proteins. This can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4-oxoquinazoline and 2-amino-4-oxoquinazoline.
Phenylacetic Acid Derivatives: Compounds with similar phenylacetic acid moieties, such as phenylacetic acid and 2-phenylpropionic acid.
Uniqueness
(2-hydroxy-4-oxoquinazolin-3(4H)-yl)(phenyl)acetic acid is unique due to the combination of the quinazolinone core and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components or other similar compounds.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCRKMNAHVRREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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